molecular formula C13H18N2O2 B14598242 N-tert-Butyl-N-(2,3-dihydro-1-benzofuran-6-yl)urea CAS No. 61070-40-4

N-tert-Butyl-N-(2,3-dihydro-1-benzofuran-6-yl)urea

Cat. No.: B14598242
CAS No.: 61070-40-4
M. Wt: 234.29 g/mol
InChI Key: YRXCKAZVHFLTEG-UHFFFAOYSA-N
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Description

N-tert-Butyl-N-(2,3-dihydro-1-benzofuran-6-yl)urea is a chemical compound that belongs to the class of benzofuran derivatives. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a tert-butyl group and a urea moiety attached to the benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-N-(2,3-dihydro-1-benzofuran-6-yl)urea typically involves the reaction of 2,3-dihydro-1-benzofuran-6-amine with tert-butyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction proceeds smoothly at room temperature, yielding the desired product with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-N-(2,3-dihydro-1-benzofuran-6-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted urea derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized benzofuran derivatives, reduced amine derivatives, and various substituted urea compounds.

Scientific Research Applications

N-tert-Butyl-N-(2,3-dihydro-1-benzofuran-6-yl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-tert-Butyl-N-(2,3-dihydro-1-benzofuran-6-yl)urea involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-Butyl-N-(2,3-dihydro-1-benzofuran-6-yl)urea is unique due to its specific structural features, such as the presence of a tert-butyl group and a urea moiety attached to the benzofuran ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

CAS No.

61070-40-4

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

1-tert-butyl-1-(2,3-dihydro-1-benzofuran-6-yl)urea

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)15(12(14)16)10-5-4-9-6-7-17-11(9)8-10/h4-5,8H,6-7H2,1-3H3,(H2,14,16)

InChI Key

YRXCKAZVHFLTEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C1=CC2=C(CCO2)C=C1)C(=O)N

Origin of Product

United States

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